(8-methyl-2-oxo-1H-quinolin-3-yl)methyl 3-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “(2-hydroxy-8-methylquinolin-3-yl)methyl 3-nitrobenzoate” is a complex organic molecule. It is a derivative of 8-hydroxyquinoline, which is a heterocyclic compound . The 8-hydroxyquinoline (8-HQ) moiety is a bicyclic compound that consists of a pyridine ring fused to phenol, in which the hydroxyl group is attached to position 8 .
Synthesis Analysis
The synthesis of “(2-hydroxy-8-methylquinolin-3-yl)methyl 3-nitrobenzoate” could involve several steps. One possible method could be the nitration of methyl benzoate . This process involves the substitution of an NO2 group for one of the hydrogen atoms on a benzene ring . The reaction is regioselective and produces predominantly methyl 3-nitrobenzoate . Another possible method could be the Fischer Esterification of 3-nitrobenzoic acid to produce Methyl 3-Nitrobenzoate .Molecular Structure Analysis
The molecular structure of “(2-hydroxy-8-methylquinolin-3-yl)methyl 3-nitrobenzoate” is complex. It contains multiple bonds, including aromatic bonds and ester bonds . The compound also contains several functional groups, including aromatic hydroxyls and ethers .Chemical Reactions Analysis
The chemical reactions involving “(2-hydroxy-8-methylquinolin-3-yl)methyl 3-nitrobenzoate” could be complex and varied. For example, nitration is a common reaction involving this compound . This reaction involves the substitution of an NO2 group for one of the hydrogen atoms on a benzene ring .Future Directions
The future directions for research on “(2-hydroxy-8-methylquinolin-3-yl)methyl 3-nitrobenzoate” could include further exploration of its synthesis, characterization, and potential applications. Given the diverse biological activities of 8-hydroxyquinoline derivatives , this compound could have potential uses in various fields, including medicinal chemistry and health sciences.
Properties
IUPAC Name |
(8-methyl-2-oxo-1H-quinolin-3-yl)methyl 3-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5/c1-11-4-2-5-12-8-14(17(21)19-16(11)12)10-25-18(22)13-6-3-7-15(9-13)20(23)24/h2-9H,10H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGNIMMBRNBODQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)COC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301320000 |
Source
|
Record name | (8-methyl-2-oxo-1H-quinolin-3-yl)methyl 3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301320000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26658418 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
714942-32-2 |
Source
|
Record name | (8-methyl-2-oxo-1H-quinolin-3-yl)methyl 3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301320000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.